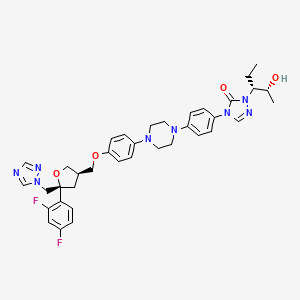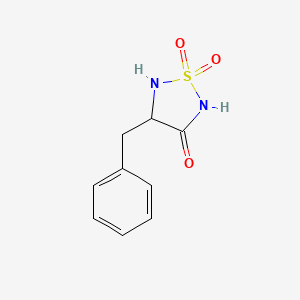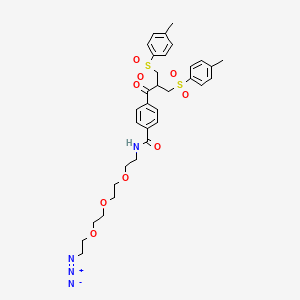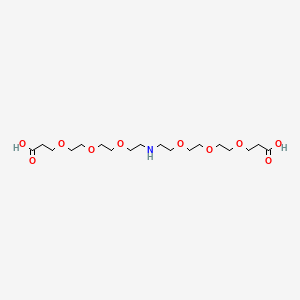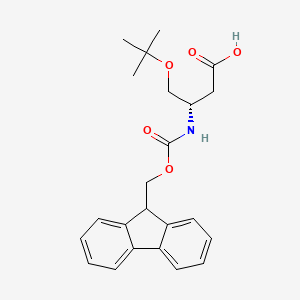![molecular formula C15H14O3 B3180480 2,2,3-Trimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione CAS No. 178931-48-1](/img/structure/B3180480.png)
2,2,3-Trimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione
Übersicht
Beschreibung
2,2,3-Trimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione is a type of dihydronaphthofuran (DHN), which is an important class of arene ring-fused furans . These compounds are found in many natural and non-natural products and drug candidates with relevant biological and pharmacological activities .
Synthesis Analysis
The synthesis of dihydronaphthofurans involves a variety of procedures including annulation of naphthols with various reagents, cycloaddition reactions ([3 + 2], [4 + 1] and Diels–Alder), intramolecular transannulation, Friedel Crafts, Wittig, Claisen rearrangement, and neophyl rearrangement . These methods are organized based on the catalysts and other reagents employed in the syntheses .Chemical Reactions Analysis
The chemical reactions involving dihydronaphthofurans include a vast array of synthetic procedures such as annulation of naphthols with various reagents, cycloaddition reactions ([3 + 2], [4 + 1] and Diels–Alder), intramolecular transannulation, Friedel Crafts, Wittig, Claisen rearrangement, and neophyl rearrangement .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- New Synthesis Methods : Research has shown innovative one-step synthesis methods for 2,3-dihydronaphtho[1,2-b]furan-4,5-diones, enhancing the efficiency of production (Kobayashi et al., 1991). These methods include photoinduced molecular transformations and regioselective photoaddition techniques.
- Electrochemical Properties : The electrochemical characterization of certain derivatives of 2,3-dihydronaphtho[1,2-b]furan-4,5-dione has been studied, with a focus on their redox-modulating properties, indicating potential applications in cancer therapy (Paiva et al., 2019).
Applications in Cancer Research
- Cytotoxic Activity : Some derivatives of 2,3-dihydronaphtho[1,2-b]furan-4,5-dione have demonstrated cytotoxic activity against various cancer cell lines. This suggests a potential role in developing anticancer agents (Perry et al., 1995).
- Synthetic Pathways in Medicinal Chemistry : There has been significant interest in synthesizing various derivatives of this compound due to its biological activity. Studies have explored novel synthetic routes for these derivatives, which could have implications in medicinal chemistry (Koyanagi et al., 1997).
Green Chemistry Applications
- Environmentally Friendly Synthesis : Research has led to the development of green chemistry methods for synthesizing 2,3-dihydronaphtho[1,2-b]furan-4,5-dione derivatives, emphasizing eco-friendly processes (Prasanna et al., 2011).
Photoreactions and Photochemistry
- Photo-induced Reactions : Studies have explored the photo-decarbonylation of certain furandiones, including derivatives of 2,3-dihydronaphtho[1,2-b]furan-4,5-dione, leading to insights into photochemical reactions and potential applications in material sciences (Horspool & Khandelwal, 1971).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,2,3-trimethyl-3H-benzo[g][1]benzofuran-4,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-8-11-13(17)12(16)9-6-4-5-7-10(9)14(11)18-15(8,2)3/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAHKZWKTBIESM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C3=CC=CC=C3C(=O)C2=O)OC1(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





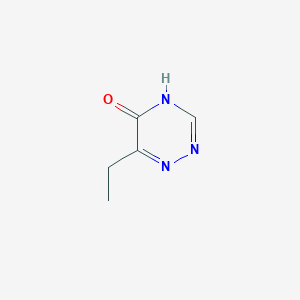

![2-Bromo-9-([1,1'-biphenyl]-3-yl)carbazole](/img/structure/B3180433.png)

![4-Bromo-spiro[9H-fluorene-9,8'-[8H]indolo[3,2,1-de]acridine]](/img/structure/B3180446.png)

